

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Chloro-3,5-dinitrobenzotrifluoride
Cat. No.:	B147460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-3,5-dinitrobenzotrifluoride** (CAS Number: 393-75-9), a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and with growing potential in pharmaceutical research. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analytical applications, and outlines its known mechanisms of action and safety information. The guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

4-Chloro-3,5-dinitrobenzotrifluoride, also known as Chloralin, is a yellow crystalline solid.^[1] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.^[2] The presence of electron-withdrawing groups, namely the nitro and trifluoromethyl groups, renders the molecule relatively non-polar and hydrophobic.^[2]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	393-75-9 [1] [3] [4] [5]
Molecular Formula	C ₇ H ₂ ClF ₃ N ₂ O ₄ [1] [3] [6]
Molecular Weight	270.55 g/mol [1] [3] [6]
IUPAC Name	2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene [1]
Synonyms	CDNT, DNT-Cl, Chloralin, 3,5-Dinitro-4-chlorobenzotrifluoride [1] [3] [6] [7]
InChI Key	HFHAVERNVFNSHL-UHFFFAOYSA-N [3] [6]
SMILES String	[O-]--INVALID-LINK--c1cc(cc(c1Cl)--INVALID-LINK--=O)C(F)(F)F [3]

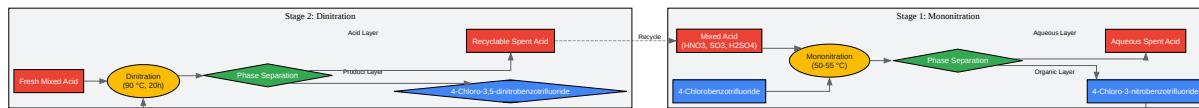
Table 2: Physical and Chemical Properties

Property	Value
Physical Appearance	Yellow crystals [1]
Melting Point	50-55 °C (lit.) [3] [7]
Flash Point	126 °C (closed cup) [1] [3]
Solubility	Insoluble in water [2] [3]
Vapor Pressure	0.000134 mmHg [1]

Synthesis and Experimental Protocols

Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride via Nitration

A common method for the synthesis of **4-Chloro-3,5-dinitrobenzotrifluoride** is the nitration of 4-chlorobenzotrifluoride.[\[8\]](#) A cyclic, two-stage nitration process has been developed to achieve high yields.[\[7\]](#)


Experimental Protocol: Cyclic Two-Stage Nitration^[7]

Stage 1: Mononitration

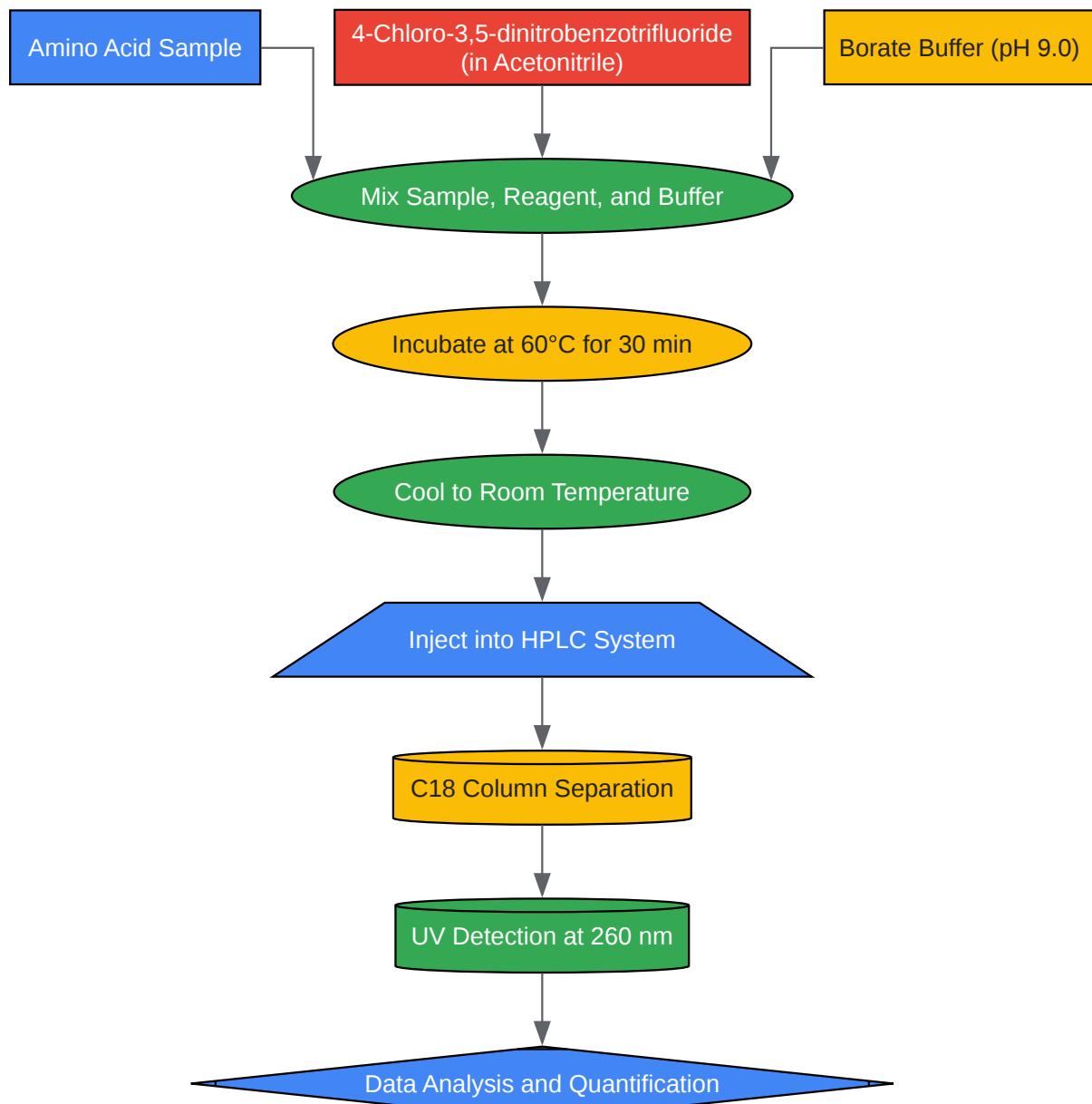
- Prepare a mixed acid solution comprising 20% by weight nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid.
- Heat the mixed acid to 50-55 °C.
- Add 4-chlorobenzotrifluoride (1 mole equivalent) to the heated acid mixture over 30 minutes while maintaining the temperature at 50-55 °C with cooling.
- After the addition is complete, confirm the complete conversion to 4-chloro-3-nitrobenzotrifluoride using gas chromatography.
- Dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes to form an 85% by weight sulfuric acid solution. This will cause the separation of the mononitro compound.
- Separate and discard the lower aqueous acid layer.

Stage 2: Dinitration

- To the 4-chloro-3-nitrobenzotrifluoride from Stage 1, add a fresh mixed acid solution containing 20% nitric acid, 26% oleum, and 54% sulfuric acid. The molar ratio of nitric acid to the mononitro compound should be sufficient for the dinitration.
- Heat the reaction mixture to 90 °C over 20 minutes.
- Maintain the reaction at 90 °C for 20 hours.
- Monitor the reaction for the conversion to **4-chloro-3,5-dinitrobenzotrifluoride** using gas chromatography.
- After the reaction is complete, separate the upper product layer (dinitro oil) from the lower spent acid layer at 80 °C. The spent acid can be recycled for the mononitration stage.

[Click to download full resolution via product page](#)

Synthesis Workflow of **4-Chloro-3,5-dinitrobenzotrifluoride**.


Derivatization of Amino Acids for HPLC Analysis

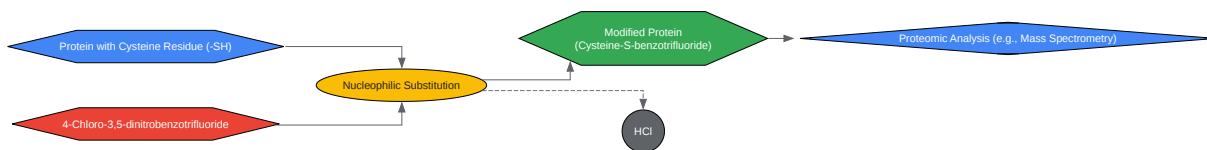
4-Chloro-3,5-dinitrobenzotrifluoride is an effective pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).^[3] It reacts with both primary and secondary amines to form stable derivatives with strong UV absorption.^[9]

Experimental Protocol: Amino Acid Derivatization^{[3][9][10]}

- Sample Preparation: Prepare a standard solution of the amino acid or the sample extract.
- Reaction Mixture: In a 5 mL vial, add 200 μ L of the sample, 1 mL of borate buffer (pH 9.0), and 600 μ L of a 70 mmol/L solution of **4-Chloro-3,5-dinitrobenzotrifluoride** in acetonitrile.
- Reaction Conditions: Tightly cap the vial and heat at 60 °C for 30 minutes in a water bath or oven.
- Cooling and Dilution: After the reaction, cool the vial to room temperature. The sample is now ready for HPLC analysis.
- HPLC Analysis:
 - Column: Kromasil ODS C18 column (250mm x 4.6mm, 5 μ m).

- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, v/v/v), pH 4.9.
- Flow Rate: 0.4 mL/min.
- Detection: UV at 260 nm.
- Elution: Gradient elution is used to separate the derivatized amino acids.

[Click to download full resolution via product page](#)


Workflow for HPLC Analysis of Amino Acids.

Mechanism of Action and Applications Intermediate for Herbicide Synthesis

4-Chloro-3,5-dinitrobenzotrifluoride is a crucial intermediate in the synthesis of the herbicide Trifluralin.[6][8] Trifluralin is a selective, pre-emergence herbicide that controls many annual grasses and broadleaf weeds.[4] Its mechanism of action involves the inhibition of microtubule formation by binding to tubulin proteins.[2] This disruption of microtubules interferes with mitosis and cell division, ultimately inhibiting root development in susceptible plants.[1][2][5]

Proteomics Research

In the field of proteomics, **4-Chloro-3,5-dinitrobenzotrifluoride** is utilized for the chemical modification of cysteine residues in proteins. The reaction is believed to be a nucleophilic substitution where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the benzotrifluoride ring. This covalent modification allows for the identification and analysis of proteins.[2]

[Click to download full resolution via product page](#)

Logical Relationship in Cysteine Modification.

Pharmaceutical Synthesis

There is growing interest in the use of **4-Chloro-3,5-dinitrobenzotrifluoride** as an intermediate in pharmaceutical synthesis. Its unique chemical structure, featuring a trifluoromethyl group and nitro substituents, provides a scaffold for the creation of diverse and complex pharmaceutical agents.[11]

Safety and Hazard Information

4-Chloro-3,5-dinitrobenzotrifluoride is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard Statement	Classification
H302	Harmful if swallowed[5][8][12]
H310	Fatal in contact with skin[5][8][12]
H315	Causes skin irritation[8]
H319	Causes serious eye irritation[8]

Table 4: Toxicity Data

Test	Species	Value
Oral LD50	Rat	930 mg/kg[7][8]
Dermal LD50	Rabbit	161 mg/kg[8]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[3]
- Avoid contact with skin, eyes, and clothing.[5]
- Do not eat, drink, or smoke when using this product.[5]
- In case of contact with skin, wash immediately with plenty of water and seek immediate medical attention.[5]
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
- Store in a locked-up, well-ventilated place.[8]

Conclusion

4-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound with established importance as an intermediate in the agrochemical industry and emerging potential in pharmaceutical and proteomics research. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cals.cornell.edu [cals.cornell.edu]
- 2. Trifluralin - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluralin – How it really works Part 1 - Eureka! [\[eurekaag.com.au\]](https://eurekaag.com.au)
- 6. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 7. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 8. Trifluralin (Ref: EL 152) [\[sitem.herts.ac.uk\]](https://sitem.herts.ac.uk)
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147460#4-chloro-3-5-dinitrobenzotrifluoride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com